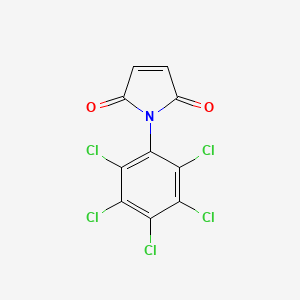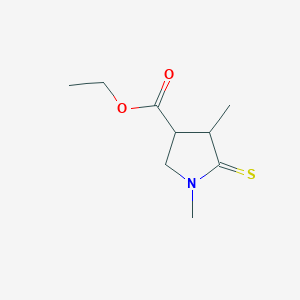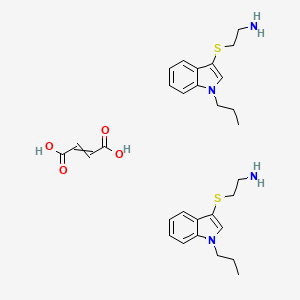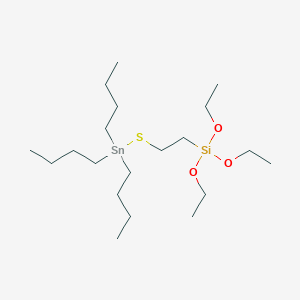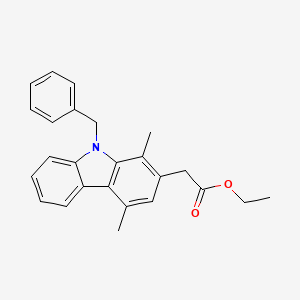
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate is a chemical compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl acetate moiety attached to the carbazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the alkylation of 9H-carbazole with benzyl chloride in the presence of a base, followed by methylation at the 1 and 4 positions using methyl iodide. The final step involves esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated carbazole derivatives.
科学的研究の応用
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
作用機序
The mechanism of action of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the carbazole core allows for strong π-π interactions, which can enhance its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
N-Vinylcarbazole: Used in the production of photoconductive polymers.
2-(9H-Carbazol-9-yl)ethyl acrylate: Utilized in the fabrication of OLEDs and photovoltaic cells.
Uniqueness
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. The presence of the benzyl and ethyl acetate groups enhances its solubility and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
61253-38-1 |
|---|---|
分子式 |
C25H25NO2 |
分子量 |
371.5 g/mol |
IUPAC名 |
ethyl 2-(9-benzyl-1,4-dimethylcarbazol-2-yl)acetate |
InChI |
InChI=1S/C25H25NO2/c1-4-28-23(27)15-20-14-17(2)24-21-12-8-9-13-22(21)26(25(24)18(20)3)16-19-10-6-5-7-11-19/h5-14H,4,15-16H2,1-3H3 |
InChIキー |
NQCDCMRBWBEFMU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C2=C(C(=C1)C)C3=CC=CC=C3N2CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
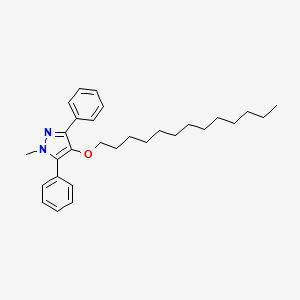


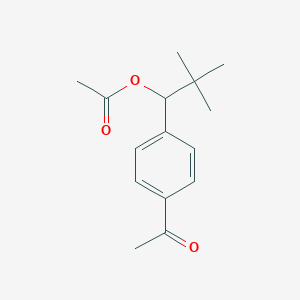

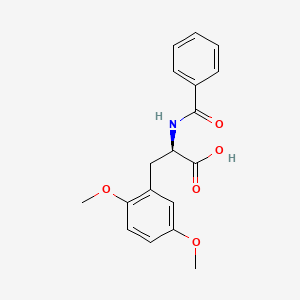
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

